Cas no 1000343-22-5 (5-cyano-6-methyl indole)

5-cyano-6-methyl indole 化学的及び物理的性質

名前と識別子

-

- 6-Methyl-1H-indole-5-carbonitrile

- 5-Cyano-6-methyl indole

- AK141027

- 5-Cyano-6-methylindole

- 1H-Indole-5-carbonitrile, 6-methyl-

- RKHWDANYXRMLOW-UHFFFAOYSA-N

- FCH863565

- BC600089

- AX8281232

- AB0046981

- ST24045474

- SCHEMBL12803944

- AS-34223

- SY023552

- CS-0050503

- MFCD09026973

- 6-Methylindole-5-carbonitrile

- 1000343-22-5

- DTXSID70646651

- DB-368657

- AKOS006289793

- 5-cyano-6-methyl indole

-

- MDL: MFCD09026973

- インチ: 1S/C10H8N2/c1-7-4-10-8(2-3-12-10)5-9(7)6-11/h2-5,12H,1H3

- InChIKey: RKHWDANYXRMLOW-UHFFFAOYSA-N

- ほほえんだ: N1([H])C([H])=C([H])C2C([H])=C(C#N)C(C([H])([H])[H])=C([H])C1=2

計算された属性

- せいみつぶんしりょう: 156.068748264g/mol

- どういたいしつりょう: 156.068748264g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 1

- 重原子数: 12

- 回転可能化学結合数: 0

- 複雑さ: 215

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 2.1

- トポロジー分子極性表面積: 39.6

じっけんとくせい

- 密度みつど: 1.20±0.1 g/cm3 (20 ºC 760 Torr),

- ふってん: 349.9±22.0 ºC (760 Torr),

- フラッシュポイント: 121.9±7.5 ºC,

- ようかいど: 極微溶性(0.15 g/l)(25ºC)、

5-cyano-6-methyl indole 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| eNovation Chemicals LLC | D497782-25G |

5-cyano-6-methyl indole |

1000343-22-5 | 97% | 25g |

$1985 | 2024-07-21 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBLY8010-25G |

5-cyano-6-methyl indole |

1000343-22-5 | 97% | 25g |

¥ 16,896.00 | 2023-04-07 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1121143-250mg |

5-Cyano-6-methyl indole |

1000343-22-5 | 97% | 250mg |

¥1435 | 2023-04-17 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1121143-1g |

5-Cyano-6-methyl indole |

1000343-22-5 | 97% | 1g |

¥2493 | 2023-04-17 | |

| TRC | C998538-10mg |

5-Cyano-6-methyl Indole |

1000343-22-5 | 10mg |

$ 50.00 | 2022-06-06 | ||

| eNovation Chemicals LLC | D497782-1G |

5-cyano-6-methyl indole |

1000343-22-5 | 97% | 1g |

$145 | 2024-07-21 | |

| eNovation Chemicals LLC | D259735-1g |

5-CYANO-6-METHYL INDOLE |

1000343-22-5 | 95% | 1g |

$685 | 2024-05-24 | |

| CHENG DOU FEI BO YI YAO Technology Co., Ltd. | FB05929-25g |

5-cyano-6-methyl indole |

1000343-22-5 | 95% | 25g |

$2550 | 2023-09-07 | |

| TRC | C998538-50mg |

5-Cyano-6-methyl Indole |

1000343-22-5 | 50mg |

$ 95.00 | 2022-06-06 | ||

| TRC | C998538-100mg |

5-Cyano-6-methyl Indole |

1000343-22-5 | 100mg |

$ 160.00 | 2022-06-06 |

5-cyano-6-methyl indole 関連文献

-

Biao Ye,Hong Xu,Binbin Bao,Jin Xuan,Li Zhang RSC Adv., 2017,7, 48826-48834

-

Charles J. Choi,Brian T. Cunningham Lab Chip, 2007,7, 550-556

-

Jessica J. Miller,Christian Gaiddon,Tim Storr Chem. Soc. Rev., 2020,49, 6995-7014

-

Christopher R. Driscoll,Brodie L. Reid,Matthew J. McIldowie,Sara Muzzioli,Gareth L. Nealon,Brian W. Skelton,Stefano Stagni,David H. Brown,Massimiliano Massi,Mark I. Ogden Chem. Commun., 2011,47, 3876-3878

-

5. A butterfly motion of formic acid and cyclobutanone in the 1 : 1 hydrogen bonded molecular cluster†Luca Evangelisti,Lorenzo Spada,Weixing Li,Susana Blanco,Juan Carlos López,Alberto Lesarri,Jens-Uwe Grabow,Walther Caminati Phys. Chem. Chem. Phys., 2017,19, 204-209

-

Jianan Gu,Yue Gu,Shubin Yang Chem. Commun., 2017,53, 12642-12645

-

Jien Wu,Hai-Bao Zhang,Jin-Ling Xu,Russell J. Cox,Thomas J. Simpson,Lian-Hui Zhang Chem. Commun., 2010,46, 333-335

-

Gregor Mali,Jean-Paul Amoureux Phys. Chem. Chem. Phys., 2000,2, 5737-5742

-

Gaolian Xu,Hang Zhao,Jonathan M. Cooper,Julien Reboud Chem. Commun., 2016,52, 12187-12190

-

Ying Wang,Zhen-Jie Zhang,Wei Shi,Peng Cheng,Dai-Zheng Liao,Shi-Ping Yan CrystEngComm, 2010,12, 1086-1089

5-cyano-6-methyl indoleに関する追加情報

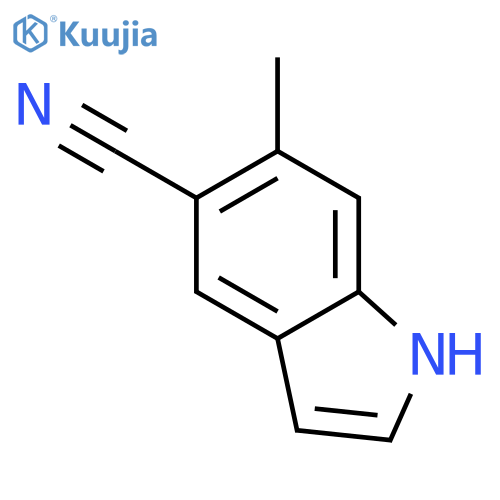

Introduction to 5-cyano-6-methyl indole (CAS No. 1000343-22-5)

5-cyano-6-methyl indole, identified by the Chemical Abstracts Service Number (CAS No.) 1000343-22-5, is a heterocyclic organic compound that has garnered significant attention in the field of pharmaceutical chemistry and materials science. This compound belongs to the indole family, characterized by a benzene ring fused to a pyrrole ring. The presence of a cyano group at the 5-position and a methyl group at the 6-position imparts unique chemical and electronic properties, making it a versatile intermediate in synthetic chemistry and a potential candidate for various applications.

The structural features of 5-cyano-6-methyl indole contribute to its reactivity and functionality. The cyano group (-CN) is a strong electron-withdrawing moiety, which can influence the electronic properties of the molecule, making it useful in organic electronics and optoelectronic applications. Additionally, the methyl group (-CH₃) provides steric hindrance and can affect the compound's solubility and interactions with other molecules. These characteristics make 5-cyano-6-methyl indole a valuable building block for designing novel compounds with tailored properties.

In recent years, there has been growing interest in 5-cyano-6-methyl indole due to its potential applications in pharmaceuticals. Indole derivatives are well-known for their biological activity, and modifications at specific positions can enhance or alter their pharmacological effects. For instance, studies have shown that derivatives of indole can exhibit antimicrobial, anti-inflammatory, and anticancer properties. The cyano group in 5-cyano-6-methyl indole may play a crucial role in modulating these effects by influencing the molecule's interactions with biological targets.

One of the most promising areas of research involving 5-cyano-6-methyl indole is its use as a precursor in the synthesis of biologically active compounds. Researchers have demonstrated that this compound can be readily functionalized at various positions to create more complex molecules with specific therapeutic profiles. For example, palladium-catalyzed cross-coupling reactions can be employed to introduce aryl or vinyl groups, expanding the structural diversity of derivatives derived from 5-cyano-6-methyl indole. These modifications have led to the discovery of new drug candidates with improved efficacy and reduced side effects.

The electronic properties of 5-cyano-6-methyl indole also make it attractive for applications in materials science. Indole-based compounds are known for their ability to form π-conjugated systems, which are essential for organic semiconductors and light-emitting diodes (OLEDs). The cyano group enhances the electron-withdrawing nature of the molecule, which can improve charge transport properties. This has led to investigations into using 5-cyano-6-methyl indole as a component in organic field-effect transistors (OFETs) and other electronic devices. Recent studies have shown that thin films derived from this compound exhibit high charge carrier mobility, making them promising candidates for next-generation electronic technologies.

Furthermore, the thermal stability of 5-cyano-6-methyl indole has been studied as part of its potential use in high-performance materials. The presence of both cyano and methyl groups contributes to increased molecular rigidity, which can enhance thermal resistance. This property is particularly important for applications in harsh environments where materials need to maintain their integrity under elevated temperatures. Research has shown that derivatives of 5-cyano-6-methyl indole can undergo multiple thermal cycles without significant degradation, suggesting their suitability for use in aerospace and automotive components.

The synthesis of 5-cyano-6-methyl indole itself is another area of active investigation. Traditional methods involve multi-step processes that may require hazardous reagents or generate significant waste. However, recent advances in green chemistry have led to more sustainable approaches. For example, catalytic methods using transition metals such as palladium or copper have been developed to streamline the synthesis while minimizing environmental impact. These methods not only improve efficiency but also reduce costs associated with producing 5-cyano-6-methyl indole on an industrial scale.

In conclusion, 5-cyano-6-methyl indole (CAS No. 1000343-22-5) is a multifunctional compound with broad applications across pharmaceuticals and materials science. Its unique structural features enable diverse modifications, making it a valuable intermediate for drug discovery and material development. The growing body of research on this compound highlights its potential as a building block for innovative solutions in medicine and technology. As synthetic methodologies continue to evolve, it is expected that 5-cyano-6-methyl indole will play an increasingly important role in addressing challenges across multiple scientific disciplines.

1000343-22-5 (5-cyano-6-methyl indole) 関連製品

- 15861-36-6(1H-Indole-6-carbonitrile)

- 57955-18-7(9H-Carbazole-2-carbonitrile)

- 1171061-94-1(3-(pyridin-2-ylmethanesulfonyl)propanoic acid hydrochloride)

- 1803730-12-2(3-(1-Bromo-2-oxopropyl)-2-(trifluoromethoxy)phenol)

- 6251-17-8(Propanoic acid, 3-[(carboxymethyl)amino]-3-oxo-)

- 545355-20-2(4-(4-Chloro-2-methylphenoxy)butanohydrazide)

- 32752-37-7(1,3,5-Tris(4-methoxyphenyl)-1,3,5-triazinane)

- 773871-79-7([1,1'-Biphenyl]-3-methanol,4'-fluoro-)

- 1478230-49-7(4-amino-3-(4-methoxyphenyl)-3-methylbutanoic acid)

- 672309-96-5([1-(3-CHLORO-PHENYL)-3-PYRROLIDIN-1-YL-PROPYL]-METHYL-AMINE)